molecular formula C16H21NO3 B6141663 Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate

Cat. No.: B6141663
M. Wt: 275.34 g/mol
InChI Key: WIVRHTPQXBZLGI-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is a common approach for preparing 2-substituted indole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-5-20-16(19)15-11(4)17(9-10(2)3)14-7-6-12(18)8-13(14)15/h6-8,10,18H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVRHTPQXBZLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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